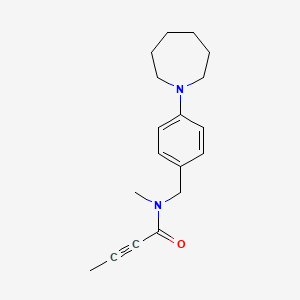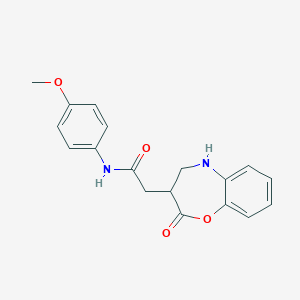
N-(4-(Azepan-1-yl)benzyl)-N-methylbut-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(Azepan-1-yl)benzyl)-N-methylbut-2-ynamide: is a synthetic organic compound characterized by the presence of an azepane ring, a benzyl group, and a but-2-ynamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Azepan-1-yl)benzyl)-N-methylbut-2-ynamide typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the azepane derivative.
Formation of the But-2-ynamide Moiety: The final step involves the coupling of the benzyl-azepane intermediate with a but-2-ynoic acid derivative under amide bond-forming conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring or the benzyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the alkyne moiety, converting it to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Electrophiles like bromine (Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products
Oxidation: Formation of benzyl alcohols or carboxylic acids
Reduction: Conversion to alkenes or alkanes
Substitution: Introduction of various functional groups on the benzyl ring
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(4-(Azepan-1-yl)benzyl)-N-methylbut-2-ynamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound can be explored for its potential as a pharmacophore in drug design. The azepane ring is a common motif in many bioactive molecules, suggesting possible applications in developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Research is ongoing to explore these possibilities.
Industry
Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in manufacturing processes.
Mécanisme D'action
The mechanism of action of N-(4-(Azepan-1-yl)benzyl)-N-methylbut-2-ynamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azepane ring can enhance binding affinity and specificity, while the but-2-ynamide moiety may contribute to the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(Piperidin-1-yl)benzyl)-N-methylbut-2-ynamide: Similar structure but with a piperidine ring instead of an azepane ring.
N-(4-(Morpholin-1-yl)benzyl)-N-methylbut-2-ynamide: Contains a morpholine ring, offering different electronic and steric properties.
Uniqueness
N-(4-(Azepan-1-yl)benzyl)-N-methylbut-2-ynamide is unique due to the presence of the azepane ring, which provides distinct steric and electronic characteristics compared to piperidine or morpholine derivatives. This uniqueness can influence its reactivity and interactions in various applications, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C18H24N2O |
|---|---|
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
N-[[4-(azepan-1-yl)phenyl]methyl]-N-methylbut-2-ynamide |
InChI |
InChI=1S/C18H24N2O/c1-3-8-18(21)19(2)15-16-9-11-17(12-10-16)20-13-6-4-5-7-14-20/h9-12H,4-7,13-15H2,1-2H3 |
Clé InChI |
FOPISGLJEPEZPY-UHFFFAOYSA-N |
SMILES canonique |
CC#CC(=O)N(C)CC1=CC=C(C=C1)N2CCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-bromophenyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B11045080.png)
![N-[6-(4-Piperidinyloxy)-3-pyridinyl]cyclobutanecarboxamide](/img/structure/B11045084.png)
![N-(3-chloro-2-methylphenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B11045092.png)
![N-(4-methoxyphenyl)-2-{[2,2,4-trimethyl-1-(phenylcarbonyl)-1,2-dihydroquinolin-6-yl]oxy}acetamide](/img/structure/B11045100.png)


![4-methyl-N-{3-methyl-1-oxo-1-[(pyridin-2-ylmethyl)amino]butan-2-yl}cyclohexanecarboxamide](/img/structure/B11045107.png)
![4-(3-hydroxyphenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11045112.png)

![N-[1-(2-Butynoyl)-3-pyrrolidinyl]-3,4-difluorobenzamide](/img/structure/B11045124.png)
![5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylidene}-1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11045128.png)
![8,10-Diamino-7-propyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide](/img/structure/B11045136.png)
![3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-5-phenyl-1-[3-(propan-2-yloxy)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11045142.png)
![4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11045147.png)